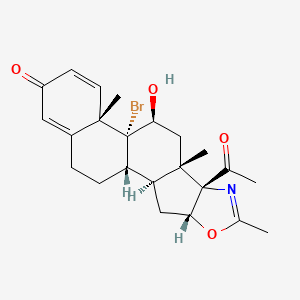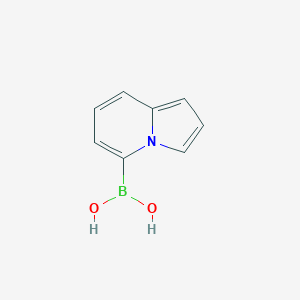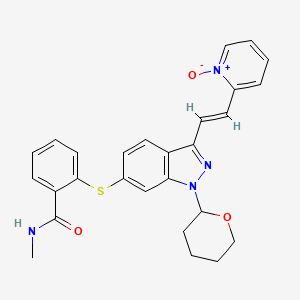
Quasipanaxatriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quasipanaxatriol is a potent anti-cancer compound that has been found in urine and is an analog of panaxatriol. It has been shown to induce apoptosis in cancer cells by inhibiting certain proteins involved in cell growth and division . This compound is commonly used in cancer research due to its ability to target tumor cells specifically.
準備方法
The preparation of Quasipanaxatriol involves synthetic routes that typically include the use of methanol for serial dilution of stock solutions . Industrial production methods for this compound are not extensively documented, but it is often prepared for research purposes and not for human or veterinary use .
化学反応の分析
Quasipanaxatriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Quasipanaxatriol has a wide range of scientific research applications:
Chemistry: It is used as an inhibitor in various chemical reactions due to its ability to target specific proteins.
Biology: It has been shown to induce apoptosis in cancer cells, making it a valuable tool in biological research.
Industry: It is used in the development of new cancer treatments that are both effective and safe.
作用機序
Quasipanaxatriol exerts its effects by inhibiting certain proteins involved in cell growth and division, such as kinases . This inhibition leads to the induction of apoptosis in cancer cells, effectively targeting tumor cells and preventing their proliferation.
類似化合物との比較
Quasipanaxatriol is similar to other compounds such as:
Panaxatriol: An analog of this compound, also known for its anticancer properties.
Ginsenoside Rh2: Another compound that enhances the cytotoxicity of anti-cancer drugs.
Compound K: Known for its ability to enhance the cytotoxicity of anti-cancer drugs.
This compound is unique due to its specific inhibition of proteins involved in cell growth and division, making it a potent anti-cancer agent.
特性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1 |
InChIキー |
JKPOYAJYRYOGBN-SQORPJEFSA-N |
異性体SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)C |
正規SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















